molecular formula C11H12N2O B3048445 (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol CAS No. 169547-94-8

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol

Cat. No.: B3048445
CAS No.: 169547-94-8
M. Wt: 188.23 g/mol
InChI Key: NYMYOBPNSXJNOO-UHFFFAOYSA-N
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Description

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a phenyl group at position 1, a methyl group at position 5, and a hydroxymethyl group at position 3.

Preparation Methods

The synthesis of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with formaldehyde under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. .

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. .

    Medicine: Pyrazole derivatives, including (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol, are being explored for their potential as therapeutic agents. .

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. .

Mechanism of Action

The biological activity of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication and protein synthesis. For example, it has been shown to inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division .

Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. This pathway is crucial for maintaining genomic stability and preventing the proliferation of damaged cells .

Comparison with Similar Compounds

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds, such as:

    (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine: This compound has an amine group instead of a hydroxymethyl group.

    (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methyl chloride: This compound has a chloride group instead of a hydroxymethyl group. .

    (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methane: This compound has a methyl group instead of a hydroxymethyl group. .

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in different fields. Its hydroxymethyl group allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMYOBPNSXJNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632445
Record name (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-94-8
Record name (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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